(Z)-2-Cyano-3-(2-oxo-1H-pyridin-4-yl)-N-propylprop-2-enamide
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Description
“(Z)-2-Cyano-3-(2-oxo-1H-pyridin-4-yl)-N-propylprop-2-enamide” is a novel aminopyridyloxypyrazole compound . It is known to inhibit the activity of transforming growth factor beta receptor 1 (TGFβR1) and is used in pharmaceutical compositions . The compounds are used to treat various types of cancer, including colon cancer, melanoma, hepatocellular carcinoma, renal cancer, glioblastoma, pancreatic cancer, myelodysplastic syndrome, lung cancer, and gastric cancer, and/or fibrosis, preferably liver fibrosis and chronic kidney disease .
Mechanism of Action
“(Z)-2-Cyano-3-(2-oxo-1H-pyridin-4-yl)-N-propylprop-2-enamide” inhibits the activity of transforming growth factor beta receptor 1 (TGFβR1) . TGFβR1 is a multi-functional cytokine which binds to the heteromeric complexes of TGF-beta type I and type II serine/threonine kinase receptors and activates the TGF-beta receptor complex . This leads to the phosphorylation and activation of SMAD2 and SMAD3, which then associate with SMAD4 and migrate into the nucleus to regulate the expression of different target genes .
Properties
IUPAC Name |
(Z)-2-cyano-3-(2-oxo-1H-pyridin-4-yl)-N-propylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-4-15-12(17)10(8-13)6-9-3-5-14-11(16)7-9/h3,5-7H,2,4H2,1H3,(H,14,16)(H,15,17)/b10-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYGIMYBZCKOGJ-POHAHGRESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=CC1=CC(=O)NC=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)/C(=C\C1=CC(=O)NC=C1)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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